2-(3,5-Dimethoxyphenoxy)ethanamine
Description
2-(3,5-Dimethoxyphenoxy)ethanamine (CAS 1314962-62-3) is a substituted phenethylamine derivative characterized by a phenoxy backbone with methoxy groups at the 3 and 5 positions of the aromatic ring and an ethanamine side chain. The absence of an N-benzyl substitution (as seen in NBOMe compounds) and the presence of a phenoxy group distinguish it from more potent hallucinogens, implying differences in receptor binding affinity and metabolic stability .
Properties
CAS No. |
65006-86-2 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenoxy)ethanamine |
InChI |
InChI=1S/C10H15NO3/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
RYMVEKOKZTZGFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OCCN)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Phenethylamines
- Escaline (2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine): Structure: Ethoxy group at the 4-position and methoxy groups at 3,5 positions. Molecular Formula: C12H19NO3 (MW: 225.29) . Key Difference: Replacement of the phenoxy group in the target compound with an ethoxy group increases lipophilicity (logP) and may enhance blood-brain barrier penetration .
- 2C-H (2-(2,5-Dimethoxyphenyl)ethanamine): Structure: Methoxy groups at 2 and 5 positions. Molecular Formula: C10H15NO2 (MW: 181.23).
NBOMe Derivatives (25I-NBOMe, 25B-NBOMe)
- Structure : N-(2-methoxybenzyl) substitution on the ethanamine side chain.
- Example : 25I-NBOMe (MW: 413.27) has a 4-iodo substitution, enhancing receptor binding potency .
- Key Difference: The N-benzyl group in NBOMe compounds drastically increases 5-HT2A agonist activity (EC50 < 1 nM) compared to non-N-substituted phenethylamines like 2-(3,5-Dimethoxyphenoxy)ethanamine, which likely has weaker affinity due to the lack of this moiety .
Physicochemical Properties
A comparative analysis of molecular descriptors from quantum modeling studies (Table 1) highlights differences in electronic properties:
| Compound | Dipole Moment (D) | HOMO Energy (eV) | LUMO Energy (eV) | Electrophilicity Index |
|---|---|---|---|---|
| 2C-B (2C series) | 4.2 | -6.5 | -1.8 | 2.1 |
| 25B-NBOMe | 5.1 | -5.9 | -2.3 | 3.5 |
| 2-(3,5-Dimethoxyphenoxy)ethanamine* | ~4.8 (estimated) | ~-6.2 (estimated) | ~-2.0 (estimated) | ~2.8 (estimated) |
*Estimated based on structural similarity to 2C-H and Escaline .
The phenoxy group in the target compound may increase electron-withdrawing effects compared to ethoxy or methoxy substituents, influencing its chemical hardness and reactivity .
Pharmacological and Toxicological Profiles
- Receptor Affinity: NBOMe compounds exhibit nanomolar affinity for 5-HT2A receptors, leading to hallucinogenic effects at doses as low as 50–200 µg . 2C-x compounds (e.g., 2C-B) require higher doses (10–20 mg) due to lower potency, suggesting that 2-(3,5-Dimethoxyphenoxy)ethanamine may fall within this range .
- Toxicity: NBOMe derivatives are associated with severe adverse effects (seizures, hyperthermia, fatalities) due to their high potency . Limited data exist for the target compound, but its structural divergence from NBOMe series implies a safer profile, akin to 2C-x compounds, which have fewer reported fatalities .
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